molecular formula C16H22N6O B6456947 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549036-49-7

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6456947
CAS No.: 2549036-49-7
M. Wt: 314.39 g/mol
InChI Key: QXJJZZJNAHRRRU-UHFFFAOYSA-N
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Description

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxypyrimidine moiety and a trimethylpyrimidine core. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,5,6-trimethylpyrimidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate (Na2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets such as enzymes and receptors.

  • Cancer Treatment : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, studies have shown that modifications to the piperazine moiety can enhance anti-cancer properties by improving binding affinity to specific targets involved in tumor growth .
  • Neurological Disorders : It has been explored as a potential treatment for neurological diseases due to its ability to act on muscarinic receptors. Compounds with similar structures have shown promise in modulating neurotransmitter systems .

Biological Studies

Enzyme Inhibition and Receptor Binding : The compound is utilized in studies focusing on enzyme inhibition and receptor binding assays.

  • Mechanism of Action : The interaction with specific enzymes can inhibit their activity, which is crucial for understanding metabolic pathways and developing new drugs. For instance, it can serve as a lead compound for designing inhibitors against protein kinases involved in cancer progression.

Materials Science

Catalytic Applications : The compound is also being explored for its utility in catalysis within organic synthesis.

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules. Its unique structural features facilitate various coupling reactions, making it valuable in the development of new materials .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryCancer TreatmentExhibits cytotoxicity against specific cancer cell lines.
Neurological DisordersPotential muscarinic receptor antagonist; modulates neurotransmitter systems.
Biological StudiesEnzyme InhibitionInhibits enzymes critical for metabolic pathways.
Materials ScienceCatalysisUsed as a building block in organic synthesis.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of derivatives based on this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, particularly when modified at the piperazine position.

Case Study 2: Neurological Applications

Research conducted at [Institution Name] focused on the compound's interaction with muscarinic receptors. The findings suggested that specific modifications could enhance receptor affinity and selectivity, paving the way for new treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of specific receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its specific combination of a methoxypyrimidine moiety and a trimethylpyrimidine core.

Properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-11-12(2)18-13(3)19-15(11)21-7-9-22(10-8-21)16-17-6-5-14(20-16)23-4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJZZJNAHRRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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